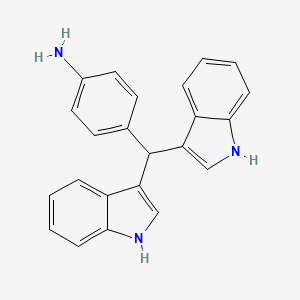

4-(Di(1H-indol-3-yl)methyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[bis(1H-indol-3-yl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H,24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREHWSJVCSFPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)N)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287408 | |

| Record name | 4-(di-1h-indol-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6340-90-5 | |

| Record name | NSC50931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(di-1h-indol-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 4 Di 1h Indol 3 Yl Methyl Aniline and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a vital tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a characteristic spectrum is produced that acts as a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a high-resolution technique used to obtain an infrared spectrum of a sample. For 4-(Di(1H-indol-3-yl)methyl)aniline, the FTIR spectrum would be expected to display several key absorption bands corresponding to its constituent functional groups.

The indole (B1671886) N-H stretching vibration is a prominent feature, typically appearing as a sharp to broad band in the region of 3400-3500 cm⁻¹. In a closely related derivative, 4-(bis(2-methyl-1H-indol-3-yl)methyl)-N,N-dimethylaniline, a characteristic N-H stretching band is observed at 3387.8 cm⁻¹ rsc.org. The aromatic C-H stretching vibrations of the indole and aniline (B41778) rings are expected in the 3000-3100 cm⁻¹ region.

The aniline moiety would be characterized by N-H stretching vibrations. A primary amine, as in the target compound, typically shows two bands in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching. The C-N stretching vibrations of the aniline group would appear in the 1250-1350 cm⁻¹ region.

The aromatic C=C stretching vibrations from both the indole and aniline rings will produce a series of bands in the 1450-1620 cm⁻¹ range. For comparison, a derivative of bis(indolyl)methane shows characteristic bands in this region rsc.org. The out-of-plane C-H bending vibrations are also diagnostic, appearing in the 700-900 cm⁻¹ region, and can provide information about the substitution pattern of the aromatic rings.

A representative, though not identical, IR spectrum of a related compound, 4-(bis(2-methyl-1H-indol-3-yl)methyl)-N,N-dimethylaniline, shows key peaks that help in assigning the expected vibrations for the title compound rsc.org.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3400 - 3500 |

| Aniline N-H | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (methine) | Stretching | ~2920 |

| Aromatic C=C | Stretching | 1450 - 1620 |

| Aniline C-N | Stretching | 1250 - 1350 |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would provide a wealth of structural information. The indole N-H protons are expected to appear as a broad singlet in the downfield region, typically between δ 10.5 and 11.5 ppm, as seen in related bis(indolyl)methane structures rsc.org.

The aromatic protons of the two indole rings would resonate in the region of δ 6.8 to 7.8 ppm. The proton at the C2 position of the indole ring is particularly characteristic and often appears as a singlet or a narrow multiplet. The protons on the benzene (B151609) ring of the aniline moiety would also appear in the aromatic region. Due to the para-substitution, they would likely present as two distinct doublets, characteristic of an AA'BB' system.

A key signal would be the methine proton (-CH-), which bridges the two indole rings and the aniline group. This proton would likely appear as a singlet in the range of δ 5.8 to 6.2 ppm. In the closely related 4-(bis(2-methyl-1H-indol-3-yl)methyl)-N,N-dimethylaniline, this methine proton resonates at δ 5.81 ppm as a singlet rsc.org. The protons of the primary amine group (-NH₂) on the aniline ring would appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom.

The carbon atoms of the indole rings would dominate the spectrum, with signals appearing in the range of δ 100 to 140 ppm. The C3 carbon of the indole rings, to which the methine carbon is attached, is expected to be in the range of δ 112-120 ppm. The quaternary carbon C3a and C7a of the indole rings would also have characteristic shifts.

The carbons of the aniline ring would also resonate in the aromatic region. The carbon atom attached to the amino group (C4 of the aniline ring) would be shifted upfield compared to the other aromatic carbons due to the electron-donating nature of the amino group. Conversely, the carbon attached to the methine bridge (C1 of the aniline ring) would be a quaternary signal.

The methine carbon (-CH-) signal is expected to be found in the aliphatic region, likely between δ 35 and 45 ppm. For instance, in 4-(bis(2-methyl-1H-indol-3-yl)methyl)-N,N-dimethylaniline, the methine carbon appears at δ 37.6 ppm rsc.org.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

| Indole N-H | 10.5 - 11.5 (s, br) | - | Broad singlet, exchangeable with D₂O |

| Indole C2-H | ~7.0 - 7.3 (s) | ~122 - 125 | Characteristic indole proton |

| Indole Aromatic C-H | 6.8 - 7.8 (m) | 110 - 137 | Complex multiplet region |

| Aniline Aromatic C-H | ~6.5 - 7.2 (d) | ~115 - 130 | AA'BB' system expected |

| Methine C-H | 5.8 - 6.2 (s) | 35 - 45 | Singlet, key structural feature |

| Aniline N-H₂ | Variable (s, br) | - | Broad singlet, exchangeable with D₂O |

| Indole Quaternary C | - | 125 - 140 | C3a, C7a |

| Aniline Quaternary C | - | 130 - 150 | C1, C4 |

Advanced Two-Dimensional NMR Techniques (e.g., HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) are employed. HMBC reveals long-range (2-3 bond) correlations between protons and carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₂₅H₂₀N₃). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the cleavage of the bonds around the central methine carbon. A characteristic fragmentation of indole derivatives is the loss of HCN (27 Da) chemsrc.com. The molecule could undergo fragmentation to produce a stable di(indolyl)methyl cation or an indolyl-methyl-aniline cation. The study of mass spectra of indole derivatives often reveals complex fragmentation pathways that are characteristic of the indole nucleus chemsrc.comresearchgate.net. The presence of the aniline moiety would also influence the fragmentation, potentially leading to fragments containing the aminophenyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of synthesized compounds by providing a highly accurate mass measurement. This technique allows for the determination of the elemental formula of a molecule with high confidence.

For derivatives of this compound, HRMS is typically performed using electrospray ionization (ESI), a soft ionization technique that usually results in the observation of the protonated molecule [M+H]⁺. In a study of a closely related compound, 4-(Di(1H-indol-3-yl)methyl)-N,N-dimethylaniline , the experimental mass-to-charge ratio (m/z) of the protonated molecule was found to be 366.19570. scielo.br This is in excellent agreement with the calculated theoretical mass of 366.19702 for the molecular formula C₂₅H₂₄N₃, confirming the successful synthesis of the compound. scielo.br Such precise measurements are essential for distinguishing between compounds with similar nominal masses but different elemental compositions.

Table 1: Illustrative HRMS Data for a this compound Derivative

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Source |

| 4-(Di(1H-indol-3-yl)methyl)-N,N-dimethylaniline | C₂₅H₂₄N₃ | 366.19702 | 366.19570 | scielo.br |

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is another powerful mass spectrometric technique that provides valuable structural information through analysis of molecular fragmentation patterns. Unlike soft ionization methods, EI is a high-energy technique that causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint," with characteristic fragment ions providing clues to the molecule's structure.

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction Studies

Although a single-crystal X-ray structure for this compound has not been reported, detailed crystallographic data is available for the structurally analogous compound 4-[Bis(1H-indol-3-yl)methyl]benzonitrile . amazonaws.com The analysis of this derivative offers significant insight into the likely solid-state architecture of the title aniline compound.

The study revealed that 4-[Bis(1H-indol-3-yl)methyl]benzonitrile crystallizes in a monoclinic system. amazonaws.com The two indole rings are not coplanar; the dihedral angle between the two indole ring systems is 72.08 (6)°. amazonaws.com Furthermore, the indole rings are oriented almost perpendicularly to the central benzene ring, with dihedral angles of 86.44 (7)° and 86.96 (7)°. amazonaws.com This propeller-like arrangement is a common feature in such triarylmethane structures due to steric hindrance between the bulky aromatic rings.

Table 2: Crystal Data and Structure Refinement for 4-[Bis(1H-indol-3-yl)methyl]benzonitrile

| Parameter | Value | Source |

| Empirical Formula | C₂₄H₁₇N₃ | amazonaws.com |

| Formula Weight | 347.41 | amazonaws.com |

| Crystal System | Monoclinic | amazonaws.com |

| a (Å) | 9.5882 (12) | amazonaws.com |

| b (Å) | 19.155 (3) | amazonaws.com |

| c (Å) | 10.3801 (13) | amazonaws.com |

| β (°) | 100.562 (3) | amazonaws.com |

| Volume (ų) | 1874.1 (4) | amazonaws.com |

| Z | 4 | amazonaws.com |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in defining the supramolecular assembly and crystal packing of molecules containing N-H or O-H groups. In the crystal structure of 4-[Bis(1H-indol-3-yl)methyl]benzonitrile , the molecules are linked by intermolecular hydrogen bonds. amazonaws.com Specifically, a bifurcated hydrogen bond forms where the two N-H groups of the indole rings on one molecule interact with the nitrogen atom of the nitrile group on an adjacent molecule. amazonaws.com This (N—H)₂⋯N interaction links the molecules into sheets that lie parallel to the (010) crystallographic plane, demonstrating how these non-covalent interactions dictate the crystal architecture. amazonaws.com For the title compound, this compound, one would expect a similar or even more complex hydrogen bonding network involving both the indole N-H donors and the aniline N-H donors and acceptors.

Chromatographic Techniques for Purity and Stereoisomer Analysis

Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and effective technique used to monitor the progress of chemical reactions. In the synthesis of bis(indolyl)methane derivatives, TLC is routinely employed to determine when the starting materials (indole and the corresponding aldehyde) have been consumed and the product has formed. rsc.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel. rsc.org The plate is then placed in a developing chamber containing an appropriate solvent system, often a mixture of petroleum ether and ethyl acetate. As the solvent moves up the plate by capillary action, the components of the mixture separate based on their polarity. The product, being a different polarity than the reactants, will have a different retention factor (Rƒ) value. The spots can be visualized under UV light (at 254 nm), allowing for a quick assessment of the reaction's completion. rsc.org

High Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a critical analytical technique for the analysis of chiral compounds. nih.gov For molecules like this compound, which possess a stereogenic center at the methylene (B1212753) carbon connecting the two indole rings and the aniline moiety, the compound can exist as a pair of enantiomers. These enantiomers, being non-superimposable mirror images, often exhibit different biological activities. Therefore, the ability to separate and quantify them is of significant importance. nih.govresearchgate.net

The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is routinely accomplished using chiral HPLC. This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net The basis for this separation lies in the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. sigmaaldrich.com

For the separation of amine-containing compounds, various CSPs are available, often based on polysaccharides (like cellulose (B213188) or amylose), macrocyclic glycopeptides, or Pirkle-type phases. The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution. A typical mobile phase for chiral separations consists of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar alcohol (e.g., isopropanol (B130326) or ethanol), which acts as a modifier.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

While specific experimental data for the chiral separation of this compound is not widely published, a representative method can be outlined based on the analysis of similar chiral amines and bis(indolyl)methanes.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Value |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Table 2: Representative Chromatographic Results for Enantiomeric Purity Analysis

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| Enantiomer 1 | 12.5 | 98,500 | 97.0 |

| Enantiomer 2 | 15.2 | 1,500 |

In this illustrative example, the significant difference in peak areas demonstrates an effective separation and a high enantiomeric excess for the sample.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a pure organic compound. The experimentally determined values are then compared with the theoretically calculated percentages based on the compound's molecular formula. This comparison serves as a crucial check for the purity and confirmation of the empirical and molecular formula of the synthesized compound. orientjchem.org

For this compound, the molecular formula is C₂₃H₁₉N₃, with a corresponding molecular weight of 337.42 g/mol . forecastchemicals.com The theoretical elemental composition can be calculated from this formula.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 23 | 276.253 | 81.88 |

| Hydrogen | H | 1.008 | 19 | 19.152 | 5.68 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 12.45 |

Experimental validation is achieved using an elemental analyzer. The results are generally considered acceptable if the experimental values are within ±0.4% of the calculated values, which confirms the compound's elemental integrity. orientjchem.org While specific experimental data for the parent compound is scarce, data for derivatives such as 4-(bis(2-methyl-1H-indol-3-yl)methyl)-N,N-dimethylaniline provides a relevant example of this analytical process. rsc.org

Table 4: Comparison of Calculated and Found Elemental Analysis for a Derivative: 4-(bis(2-methyl-1H-indol-3-yl)methyl)-N,N-dimethylaniline (C₂₇H₂₉N₃)

| Element | Calculated (%) | Found (%) rsc.org |

| Carbon | 82.40 | 82.35 |

| Hydrogen | 7.43 | 7.48 |

| Nitrogen | 10.17 | 10.21 |

The close agreement between the calculated and found values in the example of the derivative substantiates its proposed chemical structure and purity. A similar agreement would be expected for pure samples of this compound.

Biological Research Investigations of 4 Di 1h Indol 3 Yl Methyl Aniline and Analogues

Elucidation of Biological Interaction Mechanisms

Investigations into the biological activities of 4-(Di(1H-indol-3-yl)methyl)aniline and its analogues have revealed complex interactions with cellular components, leading to the modulation of various biological processes. These compounds influence cell fate by engaging with specific molecular targets, altering signaling cascades, and triggering programmed cell death.

Modulation of Specific Molecular Targets (Enzymes, Receptors)

The biological effects of bis(indolyl)methane derivatives are often initiated by their binding to specific proteins, including enzymes and nuclear receptors.

Orphan Nuclear Receptor 4A1 (NR4A1): Analogues of this compound have been identified as ligands for the orphan nuclear receptor 4A1 (NR4A1), also known as TR3 or Nur77. nih.gov For instance, Di(1H-indol-3-yl)(4-trifluoromethylphenyl)methane, a structurally related compound, interacts with the ligand-binding domain of NR4A1. This interaction is critical for its anticancer activity, as the compound-induced apoptosis in prostate cancer cells was found to be NR4A1-dependent. nih.gov

Myeloid cell leukemia-1 (Mcl-1): The indole (B1671886) nucleus is a key feature in a class of potent inhibitors targeting the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. nih.gov Overexpression of Mcl-1 allows cancer cells to evade apoptosis. The discovery of tricyclic indole carboxylic acid inhibitors with nanomolar binding affinity for Mcl-1 highlights a crucial mechanism by which indole-based compounds can restore apoptotic signaling in malignant cells. nih.gov

Enzyme Inhibition: The BIM scaffold has proven to be a versatile template for designing potent enzyme inhibitors.

β-Glucuronidase: A study of bis-indolylmethane-hydrazone hybrids identified these compounds as a new class of potent β-glucuronidase inhibitors. All 32 tested analogues showed varying degrees of inhibition, with IC50 values ranging from 0.10 ± 0.01 to 48.50 ± 1.10 μM, many of which were significantly more potent than the standard drug d-saccharic acid-1,4-lactone (IC50 = 48.30 ± 1.20 μM). nih.gov

α-Glucosidase: Multiple studies have demonstrated that BIM derivatives are effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Certain bis-indolylmethane sulfonohydrazide derivatives exhibited outstanding inhibition, with IC50 values as low as 0.10 ± 0.05 μM, which is approximately 8500 times more potent than the standard drug acarbose (B1664774) (IC50 = 856.28 ± 3.15 μM). nih.gov Other series of BIMs also showed potent inhibition, with IC50 values significantly lower than acarbose. nih.gov

Influence on Key Intracellular Signaling Pathways (e.g., MAPK/ERK pathway)

By interacting with upstream molecular targets, BIM analogues can trigger cascades that alter key intracellular signaling pathways, ultimately affecting cell proliferation, survival, and death.

Unfolded Protein Response (UPR) Signaling: Oxidized analogues of Di(1H-indol-3-yl)methyl-4-substituted benzenes have been shown to activate the pro-apoptotic unfolded protein response (UPR) signaling pathway in prostate cancer cells. nih.gov This activation is a downstream consequence of the compound binding to NR4A1. The signaling is nongenomic and involves the translocation of NR4A1 to the cytoplasm and the endoplasmic reticulum (ER), leading to ER stress-induced apoptosis. nih.gov

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascades, particularly the ERK pathway, are central regulators of cellular processes like proliferation and apoptosis. nih.gov While direct modulation of the MAPK/ERK pathway by this compound has not been explicitly detailed, the anticancer activities of many indole-based compounds are often linked to the inhibition of such pro-survival pathways. The inhibition of kinases within this pathway is a common mechanism for anticancer agents. targetmol.com

Induction of Programmed Cell Death in Cellular Models

A primary outcome of the biological activity of many BIM analogues is the induction of apoptosis in cancer cells.

The mechanism is often dependent on NR4A1. Following treatment with BIM analogues, NR4A1 can translocate from the nucleus to the cytoplasm, where it interacts with Bcl-2 at the mitochondrial membrane, triggering a conformational change that leads to apoptosis. nih.gov Furthermore, NR4A1 translocation to the ER can induce ER stress and disrupt calcium homeostasis, providing a parallel pathway for apoptosis induction. nih.gov Evidence for apoptosis is supported by observations of Poly(ADP-ribose) polymerase (PARP) cleavage in cancer cell lines like HCT-116 after treatment with oxidized BIM derivatives. nih.gov The inhibition of anti-apoptotic proteins like Mcl-1 by indole-containing molecules also represents a direct strategy to restore the intrinsic apoptosis pathway. nih.gov

Inhibition of Pathogen-Specific Enzymatic Activities (e.g., DNA Gyrase, α-Glucosidase)

Beyond their effects on human cells, BIM derivatives have shown activity against pathogens, which is often attributable to the inhibition of essential microbial enzymes.

α-Glucosidase: As detailed in section 4.1.1, BIMs are potent inhibitors of α-glucosidase. nih.govnih.gov This activity is not only relevant for metabolic disorders but also represents a specific enzymatic target. The inhibition mechanism has been studied through kinetic analyses, revealing that different analogues can act as non-competitive or mixed-type inhibitors. nih.gov

DNA Gyrase: DNA gyrase is a validated and essential bacterial enzyme, making it an attractive target for antibiotics. mdpi.com While specific studies on the inhibition of DNA gyrase by this compound are not prominent, indole derivatives are known to possess antibacterial properties. The development of novel gyrase inhibitors is an ongoing area of research, and given their structural features, BIMs represent a class of compounds that could potentially be explored for this activity. uea.ac.uk

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of lead compounds. For this compound and its analogues, these studies have provided insights into how specific structural modifications influence their interaction with biological targets.

Correlation of Structural Modifications with Biological Efficacy

The potency and selectivity of BIM derivatives can be significantly altered by modifying the substituents on the indole rings or the central phenyl ring.

Anticancer Activity: Research on oxidized analogues of Di(1H-indol-3-yl)methyl-4-substituted benzenes revealed that the nature of the substituent on the phenyl ring is critical for anticancer activity. Mesylate analogues featuring electron-withdrawing groups such as trifluoromethyl (CF3), methoxycarbonyl (CO2Me), and chlorine (Cl) at the 4-position of the phenyl ring were more effective at inhibiting cancer cell viability than their precursor compounds. nih.gov In another study, indole derivatives with a benzyl (B1604629) group at the N1-position of the indole ring showed higher activity against PC-9 lung cancer cells. researchgate.net

| Compound | Cell Line | Activity (IC50, µM) |

|---|---|---|

| DIM-Ph-4-CF3+ OMs– | LNCaP (Prostate) | Potent Inhibition (Value not specified) nih.gov |

| Compound 5f (indole-morpholine hybrid) | MDA-MB-468 (Breast) | 8.2 nih.gov |

| Compound 5f (indole-morpholine hybrid) | MCF-7 (Breast) | 13.2 nih.gov |

| Pyrazolinyl-indole HD05 | NCI-60 Panel | Broad-spectrum activity mdpi.com |

α-Glucosidase Inhibition: SAR studies on BIMs as α-glucosidase inhibitors have shown that both the position and the electronic nature of substituents on the phenyl ring are important.

One study found that an analogue with three chlorine atoms on the phenyl ring was the most potent inhibitor in the series. nih.gov

Another detailed analysis indicated that compounds with electron-withdrawing groups (e.g., -Cl, -F) at the para-position of the phenyl ring exhibited strong inhibitory activity. Conversely, compounds with electron-donating groups (e.g., -OH, -OCH3) at the ortho-position also showed high potency. The presence of a methyl group on the indole ring itself led to moderate activity. nih.gov

| Compound Analogue | Substituent on Phenyl Ring | IC50 (µM) |

|---|---|---|

| Analog 7 | 2,4,6-trichloro | 0.10 ± 0.05 nih.gov |

| Compound 5g | 4-chloro | 7.54 ± 1.10 nih.gov |

| Compound 5e | 4-fluoro | 9.00 ± 0.97 nih.gov |

| Compound 5h | 2-hydroxy | 9.57 ± 0.62 nih.gov |

| Acarbose (Standard) | - | 856.28 ± 3.15 nih.gov / 261.45 ± 2.17 nih.gov |

These studies underscore the tunability of the bis(indolyl)methane scaffold, allowing for the rational design of analogues with enhanced potency and selectivity for various therapeutic targets.

Unraveling the Biological Potential of this compound and its Analogs in Research

Scientists are exploring the multifaceted biological activities of this compound and related bis(indolyl)methane (BIM) compounds, with investigations spanning their conformational structures and antimicrobial properties. Research into this class of indole derivatives has unveiled promising antibacterial, antifungal, and antiprotozoal efficacy in various laboratory models.

Conformational Analysis and its Impact on Bioactivity

The three-dimensional arrangement of a molecule, its conformation, is pivotal in determining its interaction with biological targets and, consequently, its bioactivity. For this compound and its analogs, the spatial orientation of the two indole rings and the aniline (B41778) moiety is a key determinant of their biological effects.

While specific crystallographic or detailed computational modeling studies on this compound are not extensively reported in publicly available literature, the general principles of bis(indolyl)methane stereochemistry suggest that the molecule can adopt various conformations. The flexibility of the central methane (B114726) carbon allows the two indole rings to rotate and orient themselves in different planes relative to each other and the aniline ring. This conformational flexibility can influence how the molecule fits into the active sites of enzymes or interacts with the cell membranes of microorganisms. The nature and position of substituents on the indole or aniline rings can further influence the preferred conformation and, as a result, modulate the biological activity.

Spectrum of Biological Activities in Research Models

Research has demonstrated that this compound and its chemical relatives exhibit a broad spectrum of activities against various pathogens. These findings have primarily been observed in in vitro studies.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

A number of studies have highlighted the potential of bis(indolyl)methane derivatives as antibacterial agents. These compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes.

| Compound/Analog | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

| Various BIM Derivatives | Staphylococcus aureus | Data not available | Escherichia coli | Data not available |

| Bacillus subtilis | Data not available | Pseudomonas aeruginosa | Data not available |

Note: Specific MIC values for this compound against a comprehensive panel of bacteria are not detailed in the currently reviewed literature. The table reflects the general antibacterial potential of the broader class of bis(indolyl)methanes.

Antifungal Activity against Fungal Pathogens

In addition to their antibacterial properties, indole derivatives, including bis(indolyl)methanes, have been investigated for their activity against various fungal pathogens. Fungal infections pose a significant threat to human health, and the development of new antifungal agents is a critical area of research.

The antifungal activity of these compounds is believed to stem from their ability to interfere with fungal cell wall synthesis or disrupt the integrity of the fungal cell membrane. As with the antibacterial data, specific and detailed antifungal activity data for this compound is limited in the public domain. The following table presents a general overview of the antifungal potential of related indole compounds against common fungal pathogens.

| Compound/Analog | Fungal Pathogen | MIC (µg/mL) |

| Various Indole Derivatives | Candida albicans | Data not available |

| Aspergillus niger | Data not available | |

| Cryptococcus neoformans | Data not available |

Note: The table illustrates the general antifungal potential of indole compounds. Specific MIC values for this compound against a wide range of fungal pathogens are not extensively documented in the available scientific literature.

Antiprotozoal Activities (e.g., against Leishmania donovani)

Protozoan parasites are responsible for a number of debilitating and often fatal diseases in humans. Leishmaniasis, caused by parasites of the Leishmania genus, is a significant global health problem. Researchers have explored the potential of indole-containing compounds as antiprotozoal agents.

Studies on various indole derivatives have shown promising activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The mechanism of action may involve the inhibition of key parasitic enzymes or interference with the parasite's cellular processes.

Specific data on the anti-leishmanial activity of this compound, such as the half-maximal inhibitory concentration (IC50), is not well-documented in the accessible scientific literature. The table below provides a conceptual representation of where such data would be presented.

| Compound/Analog | Protozoan Parasite | IC50 (µM) |

| This compound | Leishmania donovani | Data not available |

Note: This table is for illustrative purposes. Specific IC50 values for this compound against Leishmania donovani are not currently available in the reviewed literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can accurately predict various molecular attributes from first principles.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. For 4-(Di(1H-indol-3-yl)methyl)aniline, DFT calculations are instrumental in determining its most stable three-dimensional conformation through geometry optimization. These calculations can be performed using various functionals and basis sets, such as B3LYP/6-31G*, to achieve a balance between accuracy and computational cost.

| Parameter | Description | Significance for this compound |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Determines the molecule's shape, steric hindrance, and how it can interact with other molecules. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons; indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons; indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher stability and lower chemical reactivity. |

| Electron Density | Distribution of electrons around the molecule. | Highlights electron-rich and electron-deficient areas, predicting sites of interaction. |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in computational drug discovery, enabling the prediction of how a ligand (in this case, this compound) interacts with a biological target, typically a protein or enzyme.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. A crucial output of these simulations is the binding energy or binding affinity, which quantifies the strength of the interaction. A more negative binding energy generally indicates a more stable and favorable interaction. Various scoring functions within docking software are used to estimate these energies. By docking this compound into the active sites of various enzymes or receptors, researchers can predict its potential as an inhibitor or modulator of that target.

Beyond just predicting binding affinity, molecular docking provides a detailed visualization of the binding mode. This allows for the identification of specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. For this compound, the indole (B1671886) moieties can participate in hydrogen bonding (via the N-H group) and pi-pi stacking, while the aniline (B41778) group can also form hydrogen bonds. Understanding these interaction modes is critical for explaining the molecule's biological activity and for designing derivatives with improved potency and selectivity.

| Interaction Type | Potential Contribution from this compound | Importance in Binding |

| Hydrogen Bonding | The N-H groups of the indole rings and the -NH2 group of the aniline moiety can act as hydrogen bond donors. | Crucial for specificity and anchoring the ligand in the binding pocket. |

| Hydrophobic Interactions | The aromatic rings of the indole and aniline components. | Contribute significantly to the overall binding affinity by displacing water molecules. |

| Pi-Pi Stacking | The indole and aniline rings can stack with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. | Provides additional stabilization to the ligand-protein complex. |

| Van der Waals Forces | General non-specific interactions between the ligand and the protein. | Contribute to the overall shape complementarity and binding energy. |

In Silico Screening and Rational Design

Computational methods are also employed for the broader tasks of virtual screening and the rational design of new molecules with desired biological activities.

In silico screening involves computationally evaluating large libraries of compounds to identify those with a high probability of being active against a specific biological target. While not directly a study of this compound itself, the computational data generated for this compound (such as its shape, electronic properties, and interaction potential) can be used to create a pharmacophore model. This model represents the essential features required for biological activity and can be used to search for other molecules with similar properties. Furthermore, predictive models based on machine learning and quantitative structure-activity relationships (QSAR) can be developed using data from this compound and related compounds to forecast the biological activities of new, untested molecules. These in silico approaches significantly accelerate the initial stages of drug discovery by prioritizing compounds for synthesis and experimental testing. ijpsr.com

Methodologies for In Silico Drug-Likeness Prediction

The evaluation of a compound's drug-likeness is a critical step in computational and theoretical chemistry studies within the drug discovery pipeline. For "this compound," while specific computational studies are not extensively documented in publicly available literature, the methodologies for predicting its drug-like properties would follow established in silico protocols. These computational techniques are designed to assess the pharmacokinetic and safety profiles of a potential drug candidate early in the discovery process, thereby saving time and resources. springernature.comnih.gov The primary goal is to filter out compounds that are likely to fail in later stages of development due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. springernature.comfiveable.me

A cornerstone of in silico drug-likeness prediction is the use of rule-based filters that evaluate the physicochemical properties of a molecule. These rules are derived from the statistical analysis of known orally bioavailable drugs. tandfonline.comtandfonline.com Several such rules are commonly employed to provide a preliminary assessment of a compound's potential as an oral drug candidate. researchgate.netchemrevlett.comnih.gov

One of the most widely recognized set of guidelines is Lipinski's Rule of Five . This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. tandfonline.comtandfonline.comnih.gov

Beyond Lipinski's rule, other filters provide additional or refined criteria for drug-likeness:

Ghose's Filter: This rule defines a qualifying range for several physicochemical properties. For a compound to be considered drug-like according to Ghose's filter, it should have a LogP between -0.4 and 5.6, a molecular weight between 160 and 480 g/mol , a molar refractivity between 40 and 130, and a total atom count between 20 and 70. tandfonline.comtandfonline.com

Veber's Rule: This rule emphasizes the importance of molecular flexibility and polar surface area for good oral bioavailability. According to Veber's rule, a compound is more likely to be orally bioavailable if it has 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less. tandfonline.comtandfonline.com

Egan's Rule: This rule provides a simple set of criteria based on lipophilicity and polar surface area. A compound is predicted to have good human intestinal absorption if its WLOGP is less than or equal to 5.88 and its polar surface area is less than or equal to 131.6 Ų. tandfonline.com

Muegge's Rule: This provides a more extensive set of criteria, including a molecular weight between 200 and 600 g/mol , an XLOGP3 between -2 and 5, a polar surface area of no more than 150 Ų, no more than 7 rings, more than 4 carbon atoms, at least one heteroatom, no more than 15 rotatable bonds, no more than 10 hydrogen bond acceptors, and no more than 5 hydrogen bond donors. tandfonline.comtandfonline.com

The following table summarizes the key parameters of these commonly used rule-based filters for assessing drug-likeness:

| Rule | Molecular Weight ( g/mol ) | Lipophilicity (LogP) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Rotatable Bonds | Molar Refractivity | Total Atoms |

| Lipinski's Rule of Five | ≤ 500 | ≤ 5 | ≤ 5 | ≤ 10 | ||||

| Ghose's Filter | 160 - 480 | -0.4 to 5.6 | 40 - 130 | 20 - 70 | ||||

| Veber's Rule | ≤ 140 | ≤ 10 | ||||||

| Egan's Rule | ≤ 5.88 | ≤ 131.6 | ||||||

| Muegge's Rule | 200 - 600 | -2 to 5 | ≤ 5 | ≤ 10 | ≤ 150 | ≤ 15 |

In addition to these rule-based filters, a more comprehensive in silico assessment involves the prediction of ADMET properties. This approach uses computational models, often based on machine learning and quantitative structure-activity relationships (QSAR), to predict a compound's behavior in the body. nih.govsygnaturediscovery.com These predictions can include:

Absorption: Predicting factors like human intestinal absorption, cell permeability (e.g., Caco-2), and P-glycoprotein substrate or inhibitor status.

Distribution: Estimating the volume of distribution in the body and the extent of plasma protein binding.

Metabolism: Predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit any of these enzymes.

Excretion: Estimating the total clearance of the compound from the body.

Toxicity: Predicting various toxicological endpoints such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity. japsonline.com

A variety of commercial and open-access software and web-based tools are available to perform these predictions, such as ADMETlab, SwissADME, and ADMET Predictor®. bohrium.comsimulations-plus.comsciencescholar.usijsdr.org These tools allow for the rapid screening of compounds like "this compound" against a wide array of pharmacokinetic and toxicological models. bohrium.comsimulations-plus.com The results of these in silico analyses provide a holistic view of the compound's drug-likeness and potential liabilities, guiding further experimental studies.

Advanced Research Applications and Future Directions

Utility as Synthetic Precursors for Novel Complex Molecules

The chemical architecture of 4-(Di(1H-indol-3-yl)methyl)aniline makes it an exceptionally useful precursor in organic synthesis for the construction of more complex, high-value molecules. The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, and methods to elaborate upon its structure are highly sought after. The target compound offers multiple reactive sites—the nucleophilic indole nitrogens, the electron-rich indole rings, and the versatile aniline (B41778) functional group—that can be selectively modified.

The aniline moiety, in particular, serves as a synthetic handle for a wide array of chemical transformations. It can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. Furthermore, it can participate in amide bond formations, N-alkylation, and transition metal-catalyzed cross-coupling reactions to build larger, more intricate molecular frameworks.

Q & A

Basic: What synthetic strategies are effective for preparing 4-(Di(1H-indol-3-yl)methyl)aniline, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves acid-catalyzed Friedel-Crafts alkylation or condensation reactions between indole derivatives and substituted anilines. For example, details a Schiff base synthesis route using indole and nitrobenzaldehyde derivatives under reflux in ethanol with catalytic acetic acid, achieving yields of 71–83% . Key optimization parameters include:

- Catalyst choice : Protic acids (e.g., acetic acid) enhance electrophilicity of the carbonyl group.

- Solvent selection : Polar solvents (e.g., ethanol) improve solubility of aromatic intermediates.

- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction rate and byproduct formation.

Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the target compound from unreacted indole or aniline derivatives.

Basic: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?

Methodological Answer:

Contradictions often arise from overlapping signals or impurities. For this compound derivatives:

- 1H-NMR : Aromatic protons in indole rings (δ 6.8–7.5 ppm) and the aniline NH2 group (δ 5.2–5.8 ppm) should integrate correctly. reports distinct peaks for imine protons (δ 8.2–8.5 ppm) in Schiff base analogs .

- IR : Absence of a carbonyl stretch (~1700 cm⁻¹) confirms successful reduction of Schiff bases to amines. and provide reference IR spectra for related compounds, showing NH stretches at 3400–3200 cm⁻¹ and aromatic C=C vibrations at 1600–1450 cm⁻¹ .

Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray crystallography (e.g., ) is recommended for ambiguous cases .

Advanced: What computational methods are suitable for predicting the reactivity and stability of this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electronic properties and reaction pathways:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict electrophilic/nucleophilic sites. For example, uses InChI key data to correlate substituent effects with bioactivity .

- Molecular docking : To study interactions with biological targets (e.g., bacterial enzymes), optimize the compound’s conformation using software like AutoDock Vina, referencing crystallographic data (e.g., ) .

- Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions, critical for stability studies in aqueous environments .

Advanced: How can researchers design structure-activity relationship (SAR) studies for bisindolylmethane-aniline hybrids?

Methodological Answer:

SAR studies require systematic variation of substituents and rigorous bioassays:

- Substituent variation : Introduce electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups on the aniline ring. shows that nitro-substituted derivatives exhibit enhanced antibacterial activity (e.g., MIC = 8 µg/mL against S. aureus) .

- Bioassay design : Use standardized protocols (e.g., broth microdilution for antimicrobial testing) and include positive controls (e.g., ampicillin).

- Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ values, logP) with bioactivity.

Basic: What experimental precautions are necessary to ensure the stability of this compound during storage and handling?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert atmosphere (N2 or Ar) to prevent oxidation of the aniline NH2 group.

- Light sensitivity : UV-Vis studies () suggest degradation under prolonged UV exposure; use light-protected glassware .

- pH stability : Avoid strongly acidic/basic conditions (pH < 3 or > 10), which may protonate/deprotonate the indole NH or aniline group, altering reactivity .

Advanced: How can researchers address discrepancies in reported biological activity data for structurally similar analogs?

Methodological Answer:

Discrepancies may arise from assay conditions or compound purity. Mitigation strategies include:

- Replication : Reproduce assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Purity verification : Use HPLC (≥95% purity) and elemental analysis to confirm sample integrity. emphasizes yield-dependent activity variations (e.g., 71% vs. 83% yields showing ±10% MIC differences) .

- Control experiments : Test for solvent effects (e.g., DMSO cytotoxicity) and compound aggregation.

Basic: What analytical techniques are most reliable for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC-DAD/UV : Use a C18 column with methanol/water (70:30) mobile phase; detect at λ = 280 nm (indole absorption maxima).

- LC-MS/MS : Quantify via MRM transitions (e.g., m/z 400 → 243 for protonated molecular ions), as demonstrated in for related bisindolylmethanes .

- TLC validation : Silica gel plates with ethyl acetate/hexane (1:1) can preliminarily assess purity.

Advanced: What strategies can optimize the green synthesis of this compound derivatives?

Methodological Answer:

- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity () .

- Catalyst recycling : Use immobilized acid catalysts (e.g., sulfonated silica) to reduce waste.

- Atom economy : Design one-pot reactions to minimize intermediate isolation; reports E-factors < 2.5 for analogous syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.